Acrylic acid isoamyl ester

Description

Evolution of Research on Acrylic Esters in Chemical Sciences

The journey of acrylic esters in chemical sciences began in the mid-19th century with the synthesis of acrylic acid (CH₂=CHCO₂H) and methacrylic acid. britannica.combritannica.com However, the vast potential of materials derived from these compounds was not realized until 1901, when German chemist Otto Röhm's doctoral research shed light on the polymers of acrylic esters. britannica.combritannica.com This foundational work paved the way for the commercial production of polyacrylate resins in the 1930s, which became essential components in products like acrylic paints. britannica.com

Over the decades, research has evolved significantly. Initially focused on monofunctional monomers like methyl methacrylate (B99206) and butyl acrylate (B77674), the field has expanded to include multifunctional monomers and oligomers such as epoxy acrylates and polyurethane acrylates. researchgate.net Acrylate polymers are now recognized for a wide range of properties, including flexibility, toughness, and transparency, making them suitable for diverse applications from coatings and adhesives to biomedical devices and superabsorbent polymers. researchgate.net The global market for acrylate monomers is projected to expand, driven by their use in industries like personal care, automotive, and construction. researchgate.nettransparencymarketresearch.com This growth has also spurred research into more sustainable production methods to reduce reliance on traditional petrochemical feedstocks. ki.sinexanteca.com

Significance of Acrylic Acid Isoamyl Ester in Advanced Chemical Synthesis

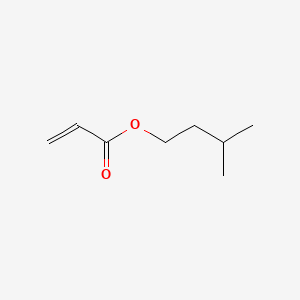

This compound (C₈H₁₄O₂) is a colorless liquid classified as an ester of acrylic acid and isoamyl alcohol. smolecule.com Its molecular structure, featuring both a reactive double bond and an ester group, makes it a versatile monomer in polymer science. smolecule.com

Synthesis and Reactions: The most common method for synthesizing this compound is through the direct esterification of acrylic acid with isoamyl alcohol, typically using an acid catalyst like sulfuric acid. smolecule.com Another method is transesterification, where the alcohol component of a different acrylate is exchanged with isoamyl alcohol. smolecule.com Industrially, acrylates are often prepared by reacting acrylic acid with the corresponding alcohol. wikipedia.org

The chemical reactivity of isoamyl acrylate is centered around two main processes:

Polymerization: The carbon-carbon double bond in the acrylate group allows the monomer to undergo radical polymerization, forming long-chain polymers. This property is fundamental to its use in producing various polymeric materials. smolecule.com

Addition Reactions: The double bond can also participate in addition reactions, such as with Michael acceptors, allowing for the modification of its molecular structure. smolecule.comwikipedia.org

Unique Properties: What distinguishes isoamyl acrylate from other shorter-chain acrylic esters is its longer alkyl chain. This feature imparts enhanced hydrophobic (water-resistant) properties to the resulting polymers, making it particularly valuable in applications that require durability against moisture or improved adhesion to non-polar surfaces. smolecule.com

Current Research Landscape and Emerging Trends for this compound

The current research on this compound is focused on green chemistry, novel applications, and the development of advanced materials.

Greener Synthesis Routes: There is a significant trend towards developing more environmentally friendly and efficient synthesis methods. Research is exploring the use of alternative catalysts to replace traditional ones like sulfuric acid. researchgate.net Novel approaches include using organoselenium catalysts for the oxidation of acrolein under mild conditions to produce acrylic acid and its esters. maastrichtuniversity.nl Furthermore, bio-based feedstocks are being investigated; processes are being developed to produce acrylic acid and its esters from sources like glycerol (B35011) and glyceric acid, offering a more sustainable pathway than propylene-based methods. ki.sigoogle.com Enzymatic synthesis using lipases and cutinases is another area of active research for producing flavor esters like isoamyl acetate (B1210297) and other fatty acid esters, which could be extended to isoamyl acrylate. researchgate.net

Advanced Polymer Applications: Researchers are exploring the use of isoamyl acrylate in creating copolymers with unique properties. Studies have investigated the copolymerization of various acrylates, such as butyl acrylate and 2-hydroxyethyl acrylate, to understand how different monomers influence polymer characteristics like branching and reactivity. mdpi.com This knowledge is crucial for designing tailored polymers. For instance, isoamyl enol polyoxyethylene ether has been used to synthesize water-reducing agents for concrete, indicating a potential application for related acrylate structures in the construction industry. researchgate.net There is also growing interest in creating "smart" polymers, such as self-healing materials, by incorporating metal complexes and specific functional monomers like acrylic acid into copolymer chains. nih.gov

Niche Applications: Beyond traditional polymer applications, the unique properties of isoamyl acrylate and related structures are being explored in other fields. For example, its fruity odor suggests potential for use in fragrance research. smolecule.com A derivative, isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate, has been synthesized and shown to have a high sun protection factor (SPF), indicating its potential as a sunscreen agent. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₄O₂ cymitquimica.com |

| Molecular Weight | 142.20 g/mol cymitquimica.comavantorsciences.com |

| Appearance | Colorless liquid smolecule.comcymitquimica.com |

| CAS Number | 4245-35-6 avantorsciences.com |

| Density | 0.89 g/cm³ (at 20 °C) avantorsciences.com |

| Boiling Point | 159 °C avantorsciences.com |

| Flash Point | 49 °C avantorsciences.com |

| Refractive Index (n20/D) | 1.422 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-8(9)10-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYGIPWYVVJFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074661 | |

| Record name | 2-Propenoic acid, 3-methylbutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4245-35-6 | |

| Record name | Isoamyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4245-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-methylbutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Catalysis Studies

Esterification Pathways for Acrylic Acid Isoamyl Ester Production

The synthesis of this compound, a valuable monomer in various industrial applications, is primarily achieved through esterification. This process involves the reaction of acrylic acid with isoamyl alcohol. Various methodologies have been developed to optimize this reaction, focusing on different catalytic systems to enhance yield, purity, and reaction efficiency while minimizing environmental impact. These pathways range from traditional acid-catalyzed methods to more advanced enzymatic and heterogeneous catalytic systems.

Conventional methods for synthesizing acrylate (B77674) esters, including isoamyl acrylate, typically involve direct esterification of acrylic acid with the corresponding alcohol. toagoseiamerica.comgoogle.com This process is often catalyzed by strong mineral acids, such as sulfuric acid or p-toluenesulfonic acid. toagoseiamerica.comgoogle.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used, or the water formed during the reaction is continuously removed. researchgate.netma.edu

However, these conventional approaches have several disadvantages. The use of strong acid catalysts can lead to undesirable side reactions, such as the Michael addition of the alcohol to the acrylate double bond, which results in the formation of byproducts and reduces the purity of the final product. toagoseiamerica.com Furthermore, the residual acid catalyst can cause corrosion of equipment and may need to be neutralized and removed from the final product, adding to the complexity and cost of the process. toagoseiamerica.com

To mitigate these issues, alternative approaches such as transesterification have been explored. This involves the reaction of a light acrylate, like methyl or ethyl acrylate, with a higher boiling alcohol, such as isoamyl alcohol, in the presence of a catalyst. google.comresearchgate.net While this can sometimes offer a milder reaction pathway, it also introduces the need for separation of the newly formed ester from the starting ester and alcohol.

Enzymatic esterification has emerged as a greener and more specific alternative to conventional chemical synthesis for producing esters like isoamyl acrylate. mdpi.com This method utilizes enzymes, typically lipases or cutinases, as biocatalysts. These enzymes offer high selectivity, operate under mild reaction conditions, and reduce the formation of byproducts. mdpi.comresearchgate.net

Cutinases, a class of serine esterases, have shown potential in catalyzing the synthesis of various esters. nih.govjmb.or.kr These enzymes can effectively catalyze esterification reactions in non-aqueous environments. nih.govnih.gov In a study on the synthesis of isoamyl fatty acid esters, a cutinase from Rhodococcus bacteria was immobilized and used to react isoamyl alcohol with various fatty acids. nih.govjmb.or.krnih.gov The enzyme's activity is dependent on the chain length of the fatty acid, with optimal performance observed for butyric acid. nih.govjmb.or.krnih.gov

The reaction conditions, including substrate concentration, temperature, and reaction time, significantly influence the yield of the ester. nih.gov For instance, in the synthesis of isoamyl butyrate (B1204436), adjusting these parameters resulted in a production of up to 250 mM. nih.govjmb.or.krnih.gov Immobilization of the cutinase on a solid support, such as methacrylate (B99206) divinylbenzene (B73037) beads, allows for easy separation from the reaction mixture and enables the reuse of the enzyme for multiple reaction cycles, which is a significant advantage for industrial applications. nih.govjmb.or.krnih.gov

| Fatty Acid Substrate | Product | Relative Efficiency |

|---|---|---|

| Acetic Acid | Isoamyl Acetate (B1210297) | Moderate |

| Butyric Acid | Isoamyl Butyrate | High |

| Hexanoic Acid | Isoamyl Hexanoate | Moderate |

| Octanoic Acid | Isoamyl Octanoate (B1194180) | Low |

| Decanoic Acid | Isoamyl Decanoate | Low |

Lipases are another class of enzymes widely used for the synthesis of esters. mdpi.comnih.gov The use of lipases in solvent-free systems is particularly attractive from an environmental and economic perspective, as it eliminates the need for organic solvents, which are often volatile and hazardous. impactio.comresearchgate.netresearchgate.net In these systems, the reactants themselves act as the reaction medium.

The synthesis of isoamyl acetate, a structurally similar ester to isoamyl acrylate, has been extensively studied using immobilized lipases in solvent-free conditions. nih.govresearchgate.net For example, lipases from Rhizomucor miehei and Candida antarctica have been successfully employed. nih.govresearchgate.net The efficiency of the reaction is influenced by various parameters, including the molar ratio of the reactants, enzyme concentration, and temperature. nih.govresearchgate.net Using an excess of the alcohol can shift the equilibrium towards the product and achieve higher conversion rates. nih.gov Research has shown that yields ranging from 67% to 77% molar conversion can be achieved for the synthesis of isoamyl acetate in a solvent-free system. researchgate.net The immobilized lipase (B570770) can often be recovered and reused for several cycles without a significant loss of activity. nih.gov

Beyond enzymatic methods, significant research has been dedicated to developing both solid (heterogeneous) and homogeneous catalysts for acrylate esterification to overcome the drawbacks of conventional strong acid catalysts.

Strong acids like sulfuric acid and hydrochloric acid are commonly used as homogeneous catalysts in the esterification of acrylic acid. bohrium.comresearchgate.netresearchgate.net These catalysts increase the reaction rate but also present challenges such as equipment corrosion and difficult separation from the product mixture. bohrium.comresearchgate.net The concentration of the catalyst, reaction temperature, and the molar ratio of reactants are key factors influencing the conversion of acrylic acid. bohrium.comresearchgate.net Studies on the esterification of acrylic acid with ethanol (B145695) have shown that increasing the catalyst concentration and temperature generally leads to higher conversion rates. bohrium.comresearchgate.net For instance, sulfuric acid has been found to be a more effective catalyst compared to hydrochloric acid and hydroiodic acid for this reaction. bohrium.comresearchgate.net

The kinetics of these reactions are often modeled as second-order reversible reactions. bohrium.comresearchgate.net The activation energy for the forward reaction in the presence of a strong acid catalyst is significantly lower than in its absence, highlighting the catalytic effect. researchgate.net However, the presence of water in the reaction mixture can decrease the conversion rate, emphasizing the importance of removing water to drive the reaction forward. bohrium.com

| Catalyst | Conversion of Acrylic Acid (%) at 70°C |

|---|---|

| Sulfuric Acid (H₂SO₄) | 63.2 |

| p-Toluenesulfonic Acid (p-TSA) | 61.02 |

| Hydrochloric Acid (HCl) | 53.3 |

| Hydroiodic Acid (HI) | 21.4 |

Catalytic Esterification Utilizing Solid and Homogeneous Catalysts

Application of Acidic Ion Exchange Resins in Esterification

The use of solid acid catalysts, particularly acidic ion exchange resins, has become a cornerstone in the synthesis of acrylate esters, offering a greener and more efficient alternative to traditional homogeneous catalysts like sulfuric acid. nih.govupb.ro These resins are typically cross-linked polymers with sulfonic acid groups (-SO3H) that provide active sites for the reaction. ijariit.com Their primary advantages include ease of separation from the reaction mixture, reduced equipment corrosion, high selectivity, and the potential for reuse and application in continuous reactor systems. nih.govsamyangtrilite.com

Several types of cation exchange resins have been studied for similar esterification reactions. For instance, in the synthesis of butyl and isobutyl acrylate, resins such as Amberlyst 15, Amberlyst 131, and Dowex 50W have demonstrated high catalytic activity. researchgate.net Studies comparing these catalysts often find that macroporous resins, like Amberlyst 15 and Amberlyst 131, are particularly effective due to their high surface area and robust structure. researchgate.netmdpi.com In the synthesis of isoamyl acetate, a closely related ester, the NKC-9 cation-exchange resin was identified as having the highest catalytic activity among several tested resins, attributed to its higher acidity providing more active sites. nih.gov The catalytic ability of these resins can remain stable over multiple reuse cycles, making them economically viable for industrial applications. researchgate.net

Process Optimization and Reaction Engineering

Optimizing the synthesis of isoamyl acrylate involves a systematic study of various reaction parameters to maximize conversion and selectivity while minimizing by-product formation and energy consumption.

Influence of Reaction Parameters on Synthesis Yield and Selectivity

The interplay of temperature, reactant concentrations, and catalyst loading is critical in directing the esterification reaction towards high yields of the desired product.

Temperature is a crucial parameter in the esterification of acrylic acid. Generally, an increase in reaction temperature enhances the reaction rate, leading to a higher conversion of reactants in a shorter time. nih.gov For example, in the synthesis of isoamyl acetate, increasing the temperature was found to gradually increase the conversion of isoamyl alcohol. nih.gov However, since esterification is a reversible exothermic reaction, excessively high temperatures can unfavorably shift the equilibrium, limiting the maximum achievable conversion. nih.gov Optimal temperatures are therefore a balance between reaction kinetics and thermodynamic equilibrium. In studies of related esters, optimal temperatures have been identified in the range of 60°C to 120°C. mdpi.comresearchgate.net For instance, the synthesis of isoamyl acetate catalyzed by NKC-9 resin was optimized at 323.15 K (50°C). nih.gov

Most liquid-phase esterification reactions for acrylate synthesis are conducted at atmospheric pressure, simplifying reactor design and operational requirements. uclouvain.be

The stoichiometry of the esterification reaction requires a 1:1 molar ratio of acrylic acid to isoamyl alcohol. However, to shift the reaction equilibrium towards the product side and maximize the conversion of the limiting reactant, it is common practice to use one of the reactants in excess. In the synthesis of isoamyl acetate, an optimal molar ratio of acetic acid to isoamylol was found to be 0.8:1, suggesting that using the alcohol in excess was favorable. researchgate.net Conversely, for isobornyl acrylate synthesis, the molar ratio of acrylic acid to camphene (B42988) was a significant factor, with an optimized ratio of 1.3:1 being effective. researchgate.net The choice of which reactant to use in excess often depends on cost and the ease of separation from the final product mixture.

Table 1: Optimized Molar Ratios in Related Ester Syntheses

| Ester Product | Reactant 1 | Reactant 2 | Optimal Molar Ratio (Reactant 1:Reactant 2) | Source(s) |

|---|---|---|---|---|

| Isoamyl Acetate | Acetic Acid | Isoamyl Alcohol | 0.8:1 | researchgate.net |

| Isoamyl Acetate | Acetic Acid | Isoamyl Alcohol | 1.2:1 | nih.gov |

| Isobornyl Acrylate | Acrylic Acid | Camphene | 1.3:1 | researchgate.net |

The amount of catalyst used directly influences the reaction rate. A higher catalyst loading provides more active sites, accelerating the reaction and reducing the time required to reach equilibrium. researchgate.net However, there is an optimal loading beyond which the increase in conversion rate becomes insignificant, and potential mass transfer limitations may arise. mdpi.com For isoamyl acetate synthesis, a catalyst dosage of 25% relative to the mass of acetic acid was found to be optimal. researchgate.net In the synthesis of isobornyl acrylate, the catalyst dosage was the most influential factor, with an optimal mass fraction of 15.5% relative to camphene. researchgate.net

Reaction time must be sufficient to achieve a satisfactory conversion. The optimal reaction time is interdependent with other parameters like temperature and catalyst loading. Studies on isoamyl acetate have reported optimal reaction times of around 2 hours. researchgate.net For isobornyl acrylate, a much longer time of 7.9 hours was required under its specific optimized conditions. researchgate.net

Table 2: Optimized Catalyst Loading and Reaction Time in Related Ester Syntheses

| Ester Product | Catalyst | Optimal Catalyst Loading | Optimal Reaction Time | Source(s) |

|---|---|---|---|---|

| Isoamyl Acetate | Strong Acidic Cation Exchanger | 25% (of acetic acid mass) | 2 h | researchgate.net |

| Isobornyl Acrylate | Self-made Solid Acid | 15.5% (of camphene mass) | 7.9 h | researchgate.net |

Reactor Design and Process Intensification in Acrylate Ester Synthesis

Modern chemical processing emphasizes process intensification—developing smaller, more efficient, and safer production technologies. usm.my For acrylate ester synthesis, this involves moving from traditional batch reactors to more advanced configurations.

The use of solid ion exchange resin catalysts facilitates their use in continuous-flow packed bed or fixed-bed reactors. samyangtrilite.com An intensified fixed-bed reactor (IFBR) was successfully used for the synthesis of isoamyl acetate, demonstrating the advantages of continuous operation and easy catalyst retention. nih.gov Such designs can significantly improve production efficiency compared to stirred tank reactors, where mechanical agitation can cause catalyst wear. nih.gov

Another powerful process intensification strategy is reactive distillation (RD). researchgate.net In an RD column, the reaction and separation of products occur simultaneously within the same unit. researchgate.net As the ester and water are formed, they are continuously removed from the reaction zone, which constantly shifts the equilibrium towards the products, enabling very high conversions. researchgate.netresearchgate.net This technology has been identified as a promising and economically favorable process for the production of n-butyl acrylate and 2-ethyl-hexyl acrylate. researchgate.netresearchgate.net The application of reactive distillation to isoamyl acrylate synthesis could similarly offer significant benefits by overcoming equilibrium limitations and integrating multiple process steps into a single, efficient operation.

Batch and Continuous Reactor Configurations

The production of esters like isoamyl acrylate can be carried out in either batch or continuous reactors, with each configuration offering distinct advantages and disadvantages.

Batch Reactors: Batch reactors are the traditional and most versatile setup for chemical synthesis, especially for small-scale production and process development. nih.gov In this configuration, reactants are charged into a vessel, brought to reaction conditions, and the reaction proceeds over a set period. For the synthesis of this compound, a batch reactor would typically be a stirred tank reactor where acrylic acid, isoamyl alcohol, and a catalyst are heated. mdpi.comacs.org The primary advantage of batch reactors is their flexibility; a single vessel can be used to produce different products, and reaction parameters can be easily modified between batches. nih.gov However, they suffer from lower production rates due to downtime between batches for charging, discharging, and cleaning. nih.gov They are often used to determine the fundamental kinetics of esterification reactions and to screen catalysts. acs.org

Continuous Reactors: Continuous reactor configurations, particularly continuous stirred-tank reactors (CSTRs) and plug flow reactors (PFRs), are favored for large-scale industrial production due to their high throughput and potential for automation. nih.gov Continuous flow processes offer significant advantages over batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality. mdpi.com For acrylate synthesis, continuous flow reactors can lead to faster reactions, higher conversion rates, and materials with lower polydispersity compared to batch processes. acs.org The transition from batch to continuous processes for reactions like acrylic acid polymerization has been shown to increase polymer productivity significantly. rsc.org A continuous process for acrylic acid esterification involves continuously feeding reactants into the reactor and withdrawing the product stream, which often integrates a separation unit to remove water and drive the reaction to completion. nih.gov

| Feature | Batch Reactor | Continuous Reactor |

|---|---|---|

| Production Scale | Small-scale, specialty chemicals, R&D | Large-scale, commodity chemicals |

| Flexibility | High (easy to switch products) nih.gov | Low (dedicated to a single process) |

| Productivity | Lower (includes downtime) nih.gov | Higher (uninterrupted operation) nih.gov |

| Heat & Mass Transfer | Generally less efficient | Highly efficient, better control mdpi.com |

| Safety | Higher risk (large volumes of reactants) | Improved safety (smaller volumes, better containment) mdpi.com |

| Product Consistency | Potential for batch-to-batch variation | High consistency at steady-state nih.gov |

Catalytic Distillation Techniques in Isoamyl Acrylate Production

Catalytic distillation, also known as reactive distillation (RD), is a process intensification technology that combines chemical reaction and distillation in a single unit. This technique is particularly well-suited for equilibrium-limited reversible reactions like esterification. By continuously removing one of the products (in this case, water) from the reaction zone, the equilibrium is shifted towards the formation of the ester, thereby achieving conversions that can surpass the thermodynamic equilibrium of a conventional reactor. rsc.orgnih.gov

While specific studies on the catalytic distillation of this compound are not prevalent, extensive research on the synthesis of isoamyl acetate (from acetic acid and isoamyl alcohol) provides a strong and direct analogue. acs.orgmdpi.commdpi.com In this process, the reaction section of the distillation column is packed with a solid acid catalyst. As the reactants pass through this zone, they react to form the ester and water. Due to the temperature profile in the column, the water, often as an azeotrope with one of the reactants, is continuously vaporized and removed from the top of the column, while the heavier ester product moves towards the bottom. acs.org

Advantages of this technique for ester synthesis include:

Increased Conversion: Overcoming equilibrium limitations leads to higher reactant conversion. nih.govrsc.org

Reduced Capital Costs: Combining a reactor and a distillation column into one unit reduces equipment footprint and cost. rsc.org

Improved Selectivity: By immediately removing products from the reaction zone, side reactions can be minimized. nih.gov

In the production of isoamyl acetate, heterogeneous catalysts such as acidic cation-exchange resins (e.g., TULSION T-63, Purolite CT-175) are packed into the reactive section of the column. nih.govmdpi.com Studies have shown that parameters like the feed location, reboiler duty, and reflux ratio significantly impact the conversion and product purity. acs.orgmdpi.com This established methodology for isoamyl acetate strongly suggests its applicability and potential benefits for the efficient, continuous production of this compound.

| Parameter | Effect on Isoamyl Acetate Synthesis via RD | Reference |

|---|---|---|

| Catalyst Type | Acidic ion-exchange resins (e.g., TULSION T-63, FENIXTM DM PAK) are effective. | acs.orgnih.gov |

| Feed Location | Optimizing feed points for alcohol and acid is crucial for maximizing conversion. | acs.orgmdpi.com |

| Reboiler Duty | Controls the vaporization rate, affecting separation efficiency and reaction temperature. | acs.orgmdpi.com |

| Reflux Ratio | Influences the purity of the overhead product and the concentration of reactants in the reactive zone. | mdpi.com |

| Reactant Molar Ratio | Using an excess of one reactant can help drive the equilibrium, but RD reduces this necessity. | acs.org |

Catalyst Development and Characterization for Sustainable Production

The move towards greener and more sustainable chemical processes has spurred significant research into the development of efficient, reusable, and environmentally benign catalysts. For this compound synthesis, this involves moving away from traditional homogeneous mineral acids like sulfuric acid, which are corrosive and difficult to separate, towards solid heterogeneous catalysts and biocatalysts.

Immobilization Techniques for Biocatalysts in Esterification Processes

Biocatalysts, particularly lipases, offer a green alternative for ester synthesis, operating under mild conditions with high specificity, which can reduce byproduct formation and energy consumption. csic.es However, free enzymes are often unstable and difficult to recover. Immobilization addresses these issues by confining the enzyme to a solid support, enhancing its stability and enabling its reuse. researchgate.net

Adsorption: This is one of the simplest immobilization methods, relying on physical interactions (e.g., van der Waals forces, hydrophobic interactions) between the enzyme and a support. researchgate.net Macroporous acrylic resins are effective supports for lipases, as the hydrophobic interaction can induce a conformational change that opens the enzyme's active site, a phenomenon known as interfacial activation, leading to hyperactivation. mdpi.comrsc.org Novozym 435, a widely used commercial biocatalyst, consists of Candida antarctica lipase B immobilized on an acrylic resin. nih.gov

Covalent Binding: This technique forms strong, stable covalent bonds between the enzyme and a functionalized support. researchgate.net This method minimizes enzyme leaching. Magnetic nanoparticles (e.g., Fe₃O₄) are increasingly popular supports; they can be functionalized with groups (e.g., via silanization) that covalently bind to the lipase. mdpi.comacs.org The key advantage is the straightforward separation of the biocatalyst from the reaction medium using an external magnetic field. acs.org

Cross-Linked Enzyme Aggregates (CLEAs): CLEAs are a carrier-free immobilization method. The enzyme is first precipitated from a solution to form aggregates, which are then covalently cross-linked using a bifunctional agent like glutaraldehyde. researchgate.net This technique is simple, cost-effective, and can produce highly concentrated and stable biocatalyst preparations. acs.org The activity and stability of CLEAs can be further enhanced by co-immobilizing them with nanoparticles. nih.gov

Catalyst Reusability and Stability Assessment in Long-Term Operations

The economic viability of a catalytic process, especially one using advanced heterogeneous or biocatalysts, heavily depends on the catalyst's long-term stability and reusability. Assessing these factors requires rigorous testing beyond simple batch recycles.

Deactivation of Heterogeneous Catalysts: Solid acid catalysts can deactivate through several mechanisms:

Leaching: The active species can dissolve into the reaction medium. For sulfated zirconia, sulfate (B86663) ions can leach, particularly if the catalyst is not prepared under optimal conditions, leading to a gradual loss of activity. mdpi.comrsc.org

Fouling/Coking: The catalyst surface can be blocked by the deposition of heavy byproducts or polymers, which is a particular concern in acrylate synthesis due to the reactivity of the double bond. mdpi.com

Sintering: At high temperatures, the catalyst support can lose surface area, and active sites can agglomerate, reducing catalytic performance. mdpi.com

Studies on sulfated zirconia have shown that while it is generally robust, some activity loss can occur over multiple cycles due to partial sulfate leaching. mdpi.com Ion-exchange resins can also deactivate due to physical degradation or loss of sulfonic acid groups, but they can often be regenerated. ump.edu.my Magnetic catalysts have demonstrated excellent reusability, with some retaining high activity after five or more cycles. nih.gov

Stability of Immobilized Biocatalysts: Immobilization significantly enhances the stability of enzymes. Compared to their free forms, immobilized lipases exhibit greater tolerance to variations in temperature and pH, and show improved storage and operational stability. acs.orgnih.gov For instance, a lipase immobilized on magnetic diatomaceous earth for isoamyl acetate synthesis was reused for up to 12 cycles, which is crucial for reducing operating costs. mdpi.com A nylon-immobilized lipase used for the continuous synthesis of isoamyl propionate (B1217596) was reported to be stable for long periods of operation. nih.gov The primary cause of activity loss in immobilized biocatalysts is often enzyme denaturation or leaching from the support, especially in weakly bound systems like physical adsorption. mdpi.com

Assessment Methodologies: Properly assessing catalyst stability is critical. Simply recycling a catalyst in a batch reactor and observing high yields can be misleading, as the initial amount of catalyst may be in large excess, masking partial deactivation. acs.org A more valid assessment involves measuring the change in the reaction rate or apparent rate constant over consecutive runs under kinetically controlled conditions (i.e., at conversions below equilibrium). acs.org For continuous processes, stability is evaluated by monitoring the conversion over an extended period of time-on-stream at a fixed flow rate, where a decrease in conversion directly indicates deactivation. rsc.org

| Catalyst Type | Deactivation Mechanism(s) | Reported Stability/Reusability | Reference |

|---|---|---|---|

| Sulfated Zirconia | Sulfate leaching, irreversible water adsorption. | Retained ~77% conversion after two recycles; S content decreased. | mdpi.comrsc.org |

| Ion-Exchange Resin | Physical degradation, loss of functional groups, fouling. | Can be reused multiple times; regeneration is possible. | ump.edu.mymdpi.com |

| Magnetic Solid Acid | Leaching, fouling. | Maintained high activity (84% conversion) after 5 reuses. | nih.gov |

| Immobilized Lipase | Enzyme denaturation, leaching from support. | Stable for long-term continuous operation; reusable for 10+ cycles. | nih.govmdpi.com |

Polymerization and Copolymerization Research of Acrylic Acid Isoamyl Ester

Homopolymerization Studies of Isoamyl Acrylate (B77674)

The synthesis of poly(isoamyl acrylate) through the polymerization of isoamyl acrylate monomers is a key area of study for understanding its fundamental properties.

The most common method for polymerizing acrylic monomers like isoamyl acrylate is free-radical polymerization. This process is typically initiated by thermal or photochemical decomposition of an initiator molecule, generating free radicals. The mechanism proceeds through the classical steps of initiation, propagation, and termination. acs.orgacs.org

Initiation: A free radical (I•) generated from an initiator (e.g., an organic peroxide or an azo compound) adds to the carbon-carbon double bond of an isoamyl acrylate monomer (M) to form a monomer radical (M•). epo.org

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, extending the polymer chain. This step is the primary chain-growth reaction.

Termination: The growth of a polymer chain is halted through reactions such as combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. acs.org

During the polymerization of acrylates, kinetic phenomena such as autoacceleration, also known as the gel effect or Trommsdorff–Norrish effect, can be observed. This is characterized by a rapid increase in the rate of polymerization and molecular weight, caused by a decrease in the termination rate due to increased viscosity of the polymerization medium, which hinders the diffusion of large polymer radicals. imaging.org

To synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions, controlled radical polymerization (CRP) techniques are employed. While specific studies focusing solely on the homopolymerization of isoamyl acrylate using these methods are not widely detailed in the surveyed literature, the principles are broadly applicable to acrylate monomers. sigmaaldrich.com

Two prominent CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition-metal complex (e.g., copper-based) to reversibly activate and deactivate the growing polymer chains by transferring a halogen atom. mdpi.comspringernature.com This process allows for the controlled growth of polymer chains, enabling the synthesis of complex architectures. While detailed kinetic modeling has been performed for other bulky acrylates like isobornyl acrylate, similar principles would apply to isoamyl acrylate. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization. sigmaaldrich.com Propagating radicals react with the CTA to form a dormant species, which can later fragment to regenerate a radical and a new dormant species. This equilibrium allows for controlled polymer growth and is compatible with a wide range of monomers, including acrylates. sigmaaldrich.comepo.org Copolymers containing stearyl acrylate and hydroxyethyl (B10761427) acrylate, for example, have been precisely synthesized using RAFT. scirp.org

Copolymerization with Other Monomers

Isoamyl acrylate is frequently copolymerized with other vinyl monomers to modify the properties of the final polymer. Patents mention its use in various copolymer systems, often to impart flexibility or modify the glass transition temperature. epo.orgjustia.comgoogleapis.comgoogleapis.com

Isoamyl acrylate can be copolymerized with other acrylic acid derivatives, such as acrylic acid or other alkyl acrylates, via free-radical polymerization. epo.orggoogleapis.com These copolymers are often synthesized as emulsion polymers, which upon neutralization can act as thickeners or rheology modifiers. epo.orggoogle.com

Table 1: Illustrative Reactivity Ratios for Acrylic Monomer Pairs This table presents data for representative monomer pairs to illustrate the concept of reactivity ratios. Data is not specific to isoamyl acrylate.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Type |

| Methyl Acrylate | Acrylic Acid | 0.95 | 1.1 | Random dtic.mil |

| Acrylic Acid | HPEG Macromonomer | 1.70 | 0.017 | Ideal acs.org |

Copolymerization of isoamyl acrylate with methacrylic acid and its esters (e.g., methyl methacrylate) is another route to produce polymers with a broad range of properties. googleapis.comgoogleapis.com These copolymers find applications in adhesives, coatings, and personal care products. justia.comgoogleapis.com For instance, patents describe crosslinked acrylic copolymers for use as fixatives and thickeners, polymerized from a monomer composition that can include (meth)acrylic acid and isoamyl (meth)acrylate. googleapis.com

As with acrylic acid derivatives, the specific reactivity ratios for isoamyl acrylate copolymerizing with various methacrylates are not widely published. However, the principles remain the same, and data from analogous systems can provide insight into the expected copolymer structure.

Table 2: Illustrative Reactivity Ratios for Acrylate/Methacrylate (B99206) Pairs This table presents data for representative monomer pairs to illustrate the concept of reactivity ratios. Data is not specific to isoamyl acrylate.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Type |

| Methacrylic Acid | Ethyl Acrylate | 2.360 | 0.414 | Block/Random |

| Styrene (B11656) | 2-Ethylhexyl Acrylate | 0.980 | 0.292 | Random scribd.com |

| Methyl Methacrylate | Styrene | 0.46 | 0.52 | Alternating dtic.mil |

Emulsion polymerization is a common industrial process for producing acrylate copolymers in the form of an aqueous dispersion or latex. google.compolympart.ir In this process, monomers are emulsified in water with a surfactant, and polymerization is initiated by a water-soluble initiator. polympart.ir Isoamyl acrylate can be included in these formulations, typically as a "soft" monomer, to lower the glass transition temperature of the final polymer, enhancing its flexibility and film-forming properties at room temperature. google.com

A typical emulsion polymerization recipe involves monomers, water, surfactants (emulsifiers), an initiator, and potentially other additives like buffers or chain transfer agents. epo.orggoogleapis.com Patent literature describes film-forming emulsion polymer compositions that comprise a blend of a high-Tg copolymer and a low-Tg copolymer, where the low-Tg copolymer can be made from monomers including isoamyl acrylate. google.com

Table 3: Generic Formulation for Acrylate Emulsion Polymerization This table presents a generalized recipe. Specific quantities and components vary based on the desired polymer properties.

| Component | Function | Typical Weight % (of total formulation) |

| Monomer Phase (e.g., Isoamyl Acrylate, Methyl Methacrylate, Acrylic Acid) | Building blocks of the polymer | 40 - 55% |

| Deionized Water | Continuous phase/medium | 45 - 60% |

| Surfactant (e.g., Sodium Dodecyl Sulfate) | Stabilizes monomer droplets and polymer particles | 1 - 3% |

| Initiator (e.g., Potassium Persulfate) | Starts the polymerization | 0.1 - 1% |

| Buffer (e.g., Sodium Bicarbonate) | Controls pH | < 0.5% |

Emulsion Polymerization of Acrylic Acid Isoamyl Ester-Based Systems

Reverse Phase Emulsion Polymerization Mechanisms

Reverse phase emulsion polymerization, also known as inverse emulsion polymerization, is a crucial technique for synthesizing high-molecular-weight water-soluble polymers. In this process, an aqueous solution of a water-soluble monomer is dispersed in a continuous oil phase, stabilized by a water-in-oil emulsifier. The polymerization is then initiated, typically by a water-soluble or oil-soluble initiator.

For systems involving isoamyl esters as the continuous phase, such as isoamyl caprylate or isoamyl octanoate (B1194180), the mechanism follows a distinct pathway. researchgate.netresearchgate.net The process begins with the formation of a stable water-in-oil emulsion. The emulsifier molecules arrange themselves at the oil-water interface, creating a stable membrane that encapsulates the aqueous monomer droplets. researchgate.netresearchgate.net Initiation of polymerization leads to the formation of oligomeric radicals in the aqueous phase. These radicals can then propagate within the aqueous droplets. As the polymer chains grow, they may precipitate within the droplets or the droplets may become polymer particles. The continuous oil phase acts as a heat sink, effectively dissipating the heat of polymerization and allowing for good temperature control, which is essential for synthesizing high-molecular-weight polymers. researchgate.net

The polymerization mechanism within the droplets can be complex, influenced by the partitioning of the initiator and monomer between the aqueous and oil phases. The stability of the emulsion throughout the polymerization process is critical to prevent coagulation and ensure the formation of discrete polymer particles. researchgate.net

Influence of Continuous Phase and Emulsifiers

The choice of the continuous phase and the emulsifier system significantly impacts the stability of the reverse emulsion and the properties of the resulting polymer.

Continuous Phase: Traditionally, hydrocarbon oils like white oil have been used as the continuous phase. researchgate.net However, research has explored the use of esters, such as isoamyl octanoate and isoamyl caprylate, as more environmentally friendly alternatives. researchgate.netresearchgate.net The continuous phase influences the interfacial tension and the stability of the emulsion. For instance, using isoamyl octanoate as the continuous phase can lead to the formation of a stable emulsion with a uniform particle size distribution. researchgate.netresearchgate.net The nature of the continuous phase also affects the rheological behavior of the final polymer emulsion. nih.gov

Emulsifiers: The selection of emulsifiers is critical for creating a stable reverse emulsion. A combination of emulsifiers is often used to achieve the desired hydrophilic-lipophilic balance (HLB). The HLB value indicates the relative affinity of the emulsifier for the water and oil phases. For a reverse emulsion, a lower HLB value is generally preferred. For example, a combination of Sorbitan monostearate (S-80) and Polysorbate (T-80) has been shown to be effective. researchgate.netresearchgate.net The optimal ratio of these emulsifiers can lead to ultra-low interfacial tension between the water and the isoamyl ester continuous phase, resulting in a highly stable interfacial membrane. researchgate.net This stability is crucial for preventing droplet coalescence during polymerization and ensuring a narrow particle size distribution. researchgate.net The concentration and type of emulsifier can also influence the final particle size of the polymer latex. escholarship.org

| Emulsifier System | Continuous Phase | Optimal HLB | Observations |

| S-80 / T-80 | Isoamyl octanoate | 5.72 | Forms a stable emulsion with ultra-low interfacial tension and uniform particle size. researchgate.netresearchgate.net |

| Sorbitan monostearate/Polysorbate | Isoamyl caprylate | 5.72 | Leads to a stable reverse emulsion with a uniform particle size distribution. researchgate.net |

Polymer Microstructure and Architecture Development

Control over Molecular Weight and Polydispersity in Isoamyl Acrylate Polymers

Controlling the molecular weight and polydispersity (Đ), which is the measure of the distribution of molecular masses in a given polymer sample, is fundamental to tailoring the final properties of poly(isoamyl acrylate). nih.govnsf.gov A narrow polydispersity (Đ close to 1) indicates polymer chains of similar length, which can lead to more predictable and uniform material properties. nih.gov

Several strategies can be employed to control molecular weight and polydispersity during the polymerization of acrylic monomers. The use of chain transfer agents (CTAs) is a common method to regulate molecular weight. google.com The ratio of CTA to monomer can be adjusted to achieve the desired polymer chain length. google.com

Advanced polymerization techniques, such as controlled radical polymerization (CRP), offer precise control over the polymer architecture. mdpi.com Reverse iodine transfer polymerization (RITP) is one such CRP method that has been used to synthesize acrylate-based emulsions with controlled molecular weight and relatively low polydispersity. mdpi.com In RITP, an iodine compound acts as the mediating species, allowing for the "living" growth of polymer chains. This living nature means that the polymerization can be re-initiated to form block copolymers. mdpi.com The amount of the mediating agent, such as iodine, directly influences the final molecular weight of the polymer. mdpi.com

The shape of the molecular weight distribution (MWD), beyond just its breadth (polydispersity), can also significantly impact polymer properties. nsf.govmdpi.com Techniques involving the controlled feeding of initiators or monomers throughout the polymerization process can be used to tailor the shape of the MWD. nsf.gov

| Polymerization Technique | Key Control Parameter | Effect on Molecular Weight (Mn) & Polydispersity (Đ) |

| Conventional Free Radical Polymerization | Chain Transfer Agent (CTA) concentration | Increasing CTA concentration leads to lower Mn. google.com |

| Reverse Iodine Transfer Polymerization (RITP) | Iodine concentration | Higher iodine concentration results in lower Mn. mdpi.com Allows for controlled Mn and lower Đ. mdpi.com |

Investigation of Crosslinking in Polymer Networks

Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. specialchem.com This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer material. specialchem.com

For polymers of isoamyl acrylate, crosslinking can be a critical consideration, particularly concerning their long-term stability. Research has shown that acrylic polymers, including those with isoamyl side groups, can be prone to crosslinking upon aging, especially when exposed to ultraviolet light. culturalheritage.org This photochemical crosslinking is more likely to occur in polymers where the alcohol moiety contains tertiary hydrogens. culturalheritage.org The temperature at which the polymer is exposed to light can also influence the balance between chain scission and crosslinking, with higher temperatures (above the glass transition temperature, Tg) favoring crosslinking. culturalheritage.org

Crosslinking can be intentionally introduced to create robust polymer networks. european-coatings.com This is typically achieved by copolymerizing the main monomer with a multifunctional monomer that acts as a crosslinking agent. rsc.org However, recent studies have demonstrated that even monofunctional acrylates can form crosslinked structures without the need for conventional crosslinkers. european-coatings.comrsc.org This can occur through a chain transfer mechanism involving hydrogen atom transfer (HAT) between the side chains of the monomers and reactive radicals. rsc.org

The investigation of crosslinking in poly(isoamyl acrylate) networks is crucial for understanding their durability and for designing materials with specific mechanical and thermal properties. The degree of crosslinking can be controlled by factors such as the concentration of a crosslinking agent, the polymerization conditions, and the chemical structure of the monomer itself. nih.govgoogle.com

Reactivity Ratios in Copolymerization Systems

When isoamyl acrylate is copolymerized with other monomers, the resulting copolymer composition and microstructure are determined by the reactivity ratios of the comonomers. The reactivity ratios, denoted as r1 and r2, describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homopropagation) versus a unit of the other monomer (cross-propagation). researchgate.net

The determination of reactivity ratios is essential for predicting the final copolymer composition for a given monomer feed ratio. acs.orgnih.gov Various methods, such as the Fineman-Ross and Kelen-Tüdős methods, are used to estimate reactivity ratios from experimental data. researchgate.net These methods typically involve polymerizing different initial monomer feed compositions to low conversions and analyzing the resulting copolymer composition. nih.gov

The reactivity ratios are influenced by the chemical structure of the comonomers and the polymerization conditions. For example, in the copolymerization of organotin monomers with styrene or methyl methacrylate, the reactivity ratios indicated a tendency towards the formation of a homopolymer of the more reactive monomer. nih.gov Understanding the reactivity ratios allows for the design of copolymers with specific properties, such as random, alternating, or block-like structures, by controlling the monomer feed composition.

| Copolymer System (Example) | r1 (Monomer 1) | r2 (Monomer 2) | Implication |

| Styrene (St) / Methyl Methacrylate (MMA) | 0.697 ± 0.010 | 0.491 ± 0.007 | Propagating radicals of both monomers prefer to cross-propagate. acs.org |

| BCPM / MMA | 0.28 | 0.90 | - researchgate.net |

| BCPM / ST | 0.20 | 0.39 | - researchgate.net |

| Note: The table provides examples of reactivity ratios for other acrylate/methacrylate systems to illustrate the concept, as specific data for isoamyl acrylate was not found in the provided search results. |

Functionalization and Modification of this compound Polymers

The functionalization and modification of polymers derived from this compound open up possibilities for creating materials with tailored properties and advanced functionalities. These modifications can be performed either by copolymerizing with functional monomers or by post-polymerization modification of the pre-formed polymer.

Copolymerization with Functional Monomers: One straightforward approach to introduce functionality is to copolymerize isoamyl acrylate with monomers that already contain a desired functional group. google.com Examples of functional monomers include those with hydroxyl, carboxylic acid, or amine groups. google.com This method allows for the direct incorporation of functionalities along the polymer backbone.

Post-Polymerization Modification: This approach involves chemically modifying a pre-existing poly(isoamyl acrylate) or a copolymer containing it. This is a versatile method to introduce a wide range of functional groups that might not be compatible with the initial polymerization conditions. mdpi.com

Common post-polymerization modification strategies include:

Esterification and Amidation: If the polymer contains carboxylic acid or ester groups, these can be reacted to form new esters or amides, thereby introducing new functionalities. rsc.org

"Click" Chemistry: This refers to a class of reactions that are highly efficient and specific. For instance, if the polymer is modified to have azide (B81097) or alkyne groups, these can be used in "click" reactions to attach a wide variety of molecules. rsc.org

Surface-Initiated Polymerization: For applications requiring surface modification, techniques like surface-initiated atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization can be used to grow polymer chains from a surface. acs.org This can be applied to surfaces functionalized with poly(isoamyl acrylate) or used to graft isoamyl acrylate from a functionalized surface. tandfonline.com

Enzymatic Functionalization: Enzymes can be used as catalysts for polymer modification under mild conditions. mdpi.com For example, lipases can catalyze transesterification reactions, allowing for the introduction of new functional groups onto the polymer chain. mdpi.com

The ability to functionalize and modify poly(isoamyl acrylate) is crucial for developing advanced materials for applications in coatings, adhesives, and biomedical devices.

Kinetic and Thermodynamic Investigations of Acrylic Acid Isoamyl Ester Reactions

Reaction Kinetics in Esterification

The synthesis of acrylic acid isoamyl ester via the esterification of acrylic acid with isoamyl alcohol is a reversible reaction that is typically catalyzed by an acid. The rate of this reaction is influenced by several factors, including temperature, the molar ratio of reactants, and the concentration of the catalyst. To describe and predict the reaction behavior under various conditions, different kinetic models are employed. These models are essential for reactor design, process optimization, and scaling up production.

Kinetic Modeling of Esterification Processes

The kinetics of heterogeneously catalyzed esterification reactions, such as the synthesis of this compound, are complex. They involve mass transfer steps between the bulk liquid phase and the solid catalyst surface, as well as the intrinsic surface reaction. Several models with varying levels of complexity and underlying assumptions are used to represent these processes. ump.edu.my

The pseudohomogeneous (PH) model is the simplest approach to modeling heterogeneously catalyzed reactions. dntb.gov.ua This model assumes that the reaction occurs in a single phase and neglects the complexities of adsorption and desorption of reactants and products on the catalyst surface. acs.org The concentration of the catalyst is incorporated into the apparent rate constants, effectively treating the solid catalyst as a component of the liquid phase. dntb.gov.ua

The Eley-Rideal (E-R) mechanism offers a more detailed description of the surface reaction. numberanalytics.com In this model, it is proposed that the reaction occurs between one species that is adsorbed onto the catalyst surface and another species that is in the bulk fluid phase. numberanalytics.comucl.ac.uk This is distinct from models where all reacting species must be adsorbed.

For the esterification of acrylic acid with isoamyl alcohol, an E-R model might assume that the alcohol, being the bulkier molecule, adsorbs onto the acidic sites of the catalyst. The acrylic acid molecule from the bulk liquid then reacts directly with the adsorbed alcohol molecule to form the ester, which subsequently desorbs from the surface. dergipark.org.tr The rate equation derived from the E-R model includes terms for the adsorption of the surface-bound species. ump.edu.my

In a study on the esterification of acrylic acid with butanol, a non-ideal Eley-Rideal model was found to provide the best fit for the experimental data, suggesting this mechanism can be applicable to acrylate (B77674) synthesis. ump.edu.my Similarly, the esterification of lactic acid with isoamyl alcohol was also successfully described by an E-R model, which indicated that water was more strongly adsorbed on the catalyst surface than the other components. researchgate.net

The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is one of the most comprehensive and widely accepted models for fluid-solid catalyzed reactions. acs.org This model assumes that all reacting species (reactants and products) adsorb onto the catalyst surface prior to the surface reaction, which is considered the rate-determining step. acs.org The reaction then occurs between the adsorbed molecules.

The derivation of an LHHW rate equation involves several steps:

Adsorption of reactants onto the catalyst surface.

Surface reaction between adsorbed reactants to form adsorbed products.

Desorption of products from the catalyst surface into the fluid phase.

Each of these steps can potentially be the rate-limiting step, leading to different forms of the LHHW model. The resulting rate expression includes adsorption equilibrium constants for all species involved, in addition to the intrinsic surface reaction rate constant. acs.org This level of detail allows the LHHW model to account for the inhibitory effects that can be caused by the strong adsorption of certain reactants or products.

For the synthesis of butyl acrylate from acrylic acid and n-butanol, a simplified LHHW model was found to best describe the reaction kinetics. acs.org In the case of isoamyl acetate (B1210297) synthesis, the LHHW model also provided a more accurate simulation of the kinetic process compared to the simpler PH model. acs.orgresearchgate.net

Table 1: Comparison of Kinetic Models for Esterification Reactions This table is generated based on findings for related esterification reactions, as specific comparative studies for this compound are not available.

| Model Type | Basic Assumption | Complexity | Applicability Example | Reference |

|---|---|---|---|---|

| Pseudohomogeneous (PH) | Reaction occurs in a single phase; adsorption effects are lumped into the rate constant. | Low | Esterification of acetic acid with isoamyl alcohol. | acs.orgresearchgate.net |

| Eley-Rideal (E-R) | Reaction between an adsorbed species and a species in the bulk fluid. | Medium | Esterification of acrylic acid with butanol. | ump.edu.my |

| Langmuir-Hinshelwood-Hougen-Watson (LHHW) | Reaction occurs between adjacently adsorbed species on the catalyst surface. | High | Synthesis of butyl acrylate from acrylic acid and n-butanol. | acs.org |

First principle, or ab initio, kinetic models are derived from fundamental quantum chemical calculations and statistical thermodynamics, without relying on experimentally fitted parameters. researchgate.net These models aim to predict reaction rates by calculating the potential energy surface of the reaction, identifying the transition states, and then using theories like Transition State Theory (TST) to determine the rate constants.

While powerful, the application of first principle models to complex liquid-phase reactions like the synthesis of this compound is computationally intensive. The enzymatic esterification of isoamyl acetate has been explored using models based on first principles, where the reaction mechanism was broken down into elementary steps. researchgate.net However, for heterogeneously catalyzed systems, this approach is still an emerging field.

Determination of Rate Constants and Activation Energies

To utilize the kinetic models described above, their parameters—namely the rate constants (k) and adsorption constants (K)—must be determined. This is typically achieved by fitting the model equations to experimental data obtained from laboratory-scale reactors. The experiments are conducted over a range of temperatures, reactant concentrations, and catalyst loadings.

The temperature dependence of the rate constants is described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the temperature (1/T), the activation energy and the pre-exponential factor can be determined from the slope and intercept of the resulting straight line, respectively. The activation energy represents the minimum energy required for the reaction to occur and is a critical parameter for understanding the temperature sensitivity of the reaction. dergipark.org.tr

For related esterification reactions, activation energies have been reported. For example, in the synthesis of butyl acrylate, an activation energy of approximately 67 kJ/mol was determined using an LHHW model. acs.org In another study on the esterification of acrylic acid with butanol, an activation energy of 73.6 kJ/mol was calculated. ump.edu.my For the synthesis of isoamyl acetate, activation energies have been reported in the range of 53-56 kJ/mol depending on the catalyst and reaction conditions. researchgate.netucanr.edu These values provide an expected range for the activation energy of this compound synthesis.

Table 2: Activation Energies for Related Esterification Reactions Note: This data is for analogous reactions and serves as an estimate, as specific data for this compound is not available from the cited sources.

| Ester Product | Reactants | Catalyst | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Butyl acrylate | Acrylic Acid + n-Butanol | Amberlyst 15-wet | ~67 kJ/mol | acs.org |

| Butyl acrylate | Acrylic Acid + Butanol | Sulfonated Expanded Polystyrene | 73.6 kJ/mol | ump.edu.my |

| Isoamyl acetate | Methyl Acetate + Isoamyl Alcohol | Heteropolyanion-based Ionic Liquid | 53.29 kJ/mol | researchgate.net |

| Isoamyl acetate | Acetic Acid + Isoamyl Alcohol | Candida antarctica Lipase (B570770) B | 55.6 - 56.2 kJ/mol | ucanr.edu |

Thermodynamic Analysis of Reaction Equilibria

The synthesis of this compound is typically achieved through the direct esterification of acrylic acid with isoamyl alcohol. Understanding the thermodynamics of this reversible reaction is crucial for optimizing product yield.

Determination of Standard Enthalpies, Entropies, and Gibbs Free Energies of Reactionck12.orgwikipedia.org

The standard enthalpy of reaction (ΔH°rxn) provides insight into whether a reaction is exothermic or endothermic. For the esterification of acrylic acid with isoamyl alcohol, this can be estimated using the standard enthalpies of formation (ΔH°f) of the reactants and products via Hess's Law:

ΔH°rxn = ΣΔH°f(products) - ΣΔH°f(reactants)

Based on these values, the gas-phase esterification reaction is slightly exothermic. It is important to note that in practice, esterification reactions can be either exothermic or endothermic depending on the specific alcohol and acid used. For instance, the esterification of acetic acid with isoamyl alcohol is reported as exothermic, while the reaction of acrylic acid with 2-ethylhexan-1-ol (B42007) is endothermic. libretexts.orgbrainly.com

The standard Gibbs free energy (ΔG°) determines the spontaneity of a reaction. For many esterification reactions studied at various temperatures, the Gibbs free energy is found to be negative, indicating that the reaction is spontaneous under those conditions. libretexts.org Increasing the temperature of an endothermic reaction will favor the formation of products. libretexts.org

| Compound | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Reference |

|---|---|---|

| Acrylic Acid (g) | -321 | researchgate.net |

| Isoamyl Alcohol (g) | -300.7 | wikipedia.org |

| This compound (g) | -435.5 (estimated) | - |

| Water (g) | -241.8 | chim.lu |

| Overall Reaction (ΔH°rxn) | -55.6 | Calculated |

Non-Ideality Corrections in Reaction Systemsck12.orgwikipedia.org

In liquid-phase reactions, such as the synthesis of this compound, the reacting mixture often exhibits non-ideal behavior. This means that the activities of the components are not equal to their concentrations. To accurately model the reaction equilibrium and kinetics, it is necessary to apply non-ideality corrections using activity coefficient models. brainly.com

Commonly used models for these systems include the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model and the Non-Random Two-Liquid (NRTL) model. libretexts.orgvaia.com The UNIFAC method is a group-contribution model that predicts activity coefficients based on the functional groups present in the molecules. brainly.com These models are essential for accurately describing the phase equilibrium and calculating the equilibrium constant based on activities rather than mole fractions, which is crucial for process simulation and design. wikipedia.orgbrainly.com

Computational Chemistry Approaches to Reaction Kinetics

Computational chemistry has become an indispensable tool for investigating the complex details of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Quantum Chemical Calculations for Mechanism Elucidationbdmaee.netnist.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to elucidate the detailed mechanisms of chemical reactions. For the reactions of this compound, such as its formation or degradation, these methods can map out the entire potential energy surface. This involves identifying the structures of reactants, products, intermediates, and transition states. nist.govchemistrystudent.com

For example, in a study of the atmospheric degradation of the structurally similar isoamyl acetate, geometry optimizations were performed using the M06-2X functional with an extensive basis set (6-311++G(3df,3pd)). nist.govchemistrystudent.com This was followed by high-accuracy single-point energy calculations using methods like DLPNO-CCSD(T) to refine the energy profile. nist.govchemistrystudent.com Such calculations can determine reaction barriers (activation energies), which are fundamental to understanding the reaction rate and the dominant reaction pathways. For esterification, these calculations can help clarify the role of the catalyst and the step-by-step process of bond formation and cleavage.

Kinetic Modeling Based on Computational Databdmaee.netnist.gov

The data obtained from quantum chemical calculations serve as the foundation for sophisticated kinetic modeling. The calculated energy barriers and vibrational frequencies of transition states can be used in theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate pressure- and temperature-dependent rate constants from first principles. chemeo.com

Furthermore, computational data can inform the development of macroscopic kinetic models. In studies of esterification reactions, various models such as the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are often fitted to experimental data to describe the reaction kinetics. libretexts.orgpearson.com Computational fluid dynamics (CFD) modeling can also be integrated with kinetic data to simulate reactor performance, optimizing conditions like temperature and flow rate for industrial-scale production. nist.gov

Atmospheric Degradation Kinetics Initiated by Radicalsnist.gov

This compound, as a volatile organic compound (VOC), can be released into the atmosphere where its primary degradation pathway is reaction with photochemically generated radicals, most importantly the hydroxyl (OH) radical. dcceew.gov.au The kinetics of this degradation process determines the atmospheric lifetime of the compound.

The reaction of OH radicals with unsaturated esters like this compound can proceed via two main pathways: addition of the OH radical to the C=C double bond, or abstraction of a hydrogen atom from one of the C-H bonds in the alkyl chain. For unsaturated esters, the addition pathway is typically dominant and exhibits a negative temperature dependence, meaning the reaction slows down as temperature increases. chim.lu This is characteristic of a mechanism involving the formation of a reversible intermediate adduct. chim.lu

A detailed computational study on the atmospheric degradation of isoamyl acetate by OH radicals found that hydrogen abstraction is the dominant initial step. nist.govchemistrystudent.com The total calculated rate constant for the reaction of isoamyl acetate with OH radicals at standard conditions was 6.96 × 10-12 cm3 molecule-1 s-1. nist.govchemistrystudent.com Given the structural similarities, the degradation of this compound is expected to proceed through similar H-abstraction pathways, with the addition to the double bond providing another significant reaction channel.

| Compound | kOH (cm3 molecule-1 s-1) | Technique | Reference |

|---|---|---|---|

| Butyl Acrylate | 2.17 x 10-11 | Relative Rate (Experimental) | chim.lu |

| Methyl Methacrylate (B99206) | 4.30 x 10-11 | Relative Rate (Experimental) | chim.lu |

| Isoamyl Acetate | 6.96 x 10-12 | Computational (Master Equation) | nist.govchemistrystudent.com |

Environmental Fate and Degradation Studies of Acrylic Acid Isoamyl Ester and Its Polymers

Biodegradation Research

Biodegradation involves the breakdown of materials by microorganisms such as bacteria and fungi. japtronline.com The structure and molecular weight of acrylic polymers are key factors that influence their susceptibility to microbial attack. researchgate.net Generally, lower molecular weight oligomers and the acrylic acid monomer are more readily biodegradable than high molecular weight polymers. nih.gov

Aerobic Biodegradation of Acrylic Acid Polymers

Aerobic biodegradation, which occurs in the presence of oxygen, is a primary pathway for the breakdown of acrylic compounds in the environment. Studies on polyacrylic acid (PAA) and its salts have shown that they can be degraded by microbial communities found in environments like activated sludge. irowater.com

Research indicates that while high molecular weight PAAs are generally persistent, their lower molecular weight counterparts (oligomers) are more susceptible to aerobic biodegradation. researchgate.net For instance, one study demonstrated that oligomers with a molecular weight below 1,000 Mw showed significant degradation, whereas polymers with higher molecular weights were less degradable. When released into water, acrylic acid is readily biodegraded and can be rapidly oxidized, which may lead to oxygen depletion in aquatic environments if discharged in large quantities. researchgate.net

A study using the aerobic biodegradation method on a polyacrylic acid polymer showed that after 6 days, the Chemical Oxygen Demand (COD) and Dissolved Organic Carbon (DOC) values were significantly reduced, indicating that most of the organic matter had been degraded. irowater.com After 14 days, the polymer was found to be completely biodegraded. irowater.com Similarly, another study reported 81% degradation for acrylic acid in a 28-day closed bottle test. nih.gov The degradation rate of acrylate-based hydrogels in compost was found to be 5.9% under aerobic conditions after approximately 500 days, confirming their slow degradability under common environmental conditions. researchgate.net

Table 1: Aerobic Biodegradation of Acrylic Acid and Its Polymers This table is interactive. Click on headers to sort.

| Compound | Test Method | Duration | Degradation Rate | Source |

|---|---|---|---|---|

| Acrylic Acid | OECD 301D Closed Bottle | 28 days | 81% | nih.gov |

| Ethyl Acrylate (B77674) | BOD5 Test | 5 days | 77% | nih.gov |

| Butyl Acrylate | BOD5 Test | 5 days | 56% | nih.gov |

| Polyacrylic Acid Polymer | Aerobic Biodegradation | 14 days | Complete | irowater.com |

Microbial Degradation by Specific Bacterial Isolates

Specific microorganisms capable of degrading acrylic polymers have been isolated and studied. These studies are crucial for understanding the enzymatic pathways involved in breaking down the polymer backbone. researchgate.net

A bacterium identified as Arthrobacter sp. (strain NO-18) was isolated from soil and found to utilize sodium acrylate oligomers as its sole carbon source, achieving 70% to 80% degradation of the oligomer. asm.org This strain could degrade oligomers up to a certain size, with the hexamer and heptamer being consumed to extents of 58% and 36% respectively in two weeks, while the octamer was not degraded. asm.org